molecular formula C17H24N4O3 B5543584 2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one

2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5543584
M. Wt: 332.4 g/mol
InChI Key: TYOWYVSFRAFSAX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diazaspirodecanone derivatives, including compounds similar to the one , typically involves multi-step chemical reactions. For instance, Caroon et al. (1981) describe the preparation of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to the target compound, for their potential as antihypertensive agents (Caroon et al., 1981). These syntheses often involve key steps such as Michael addition reactions, cyclization processes, and modifications at specific positions of the spirocyclic framework to introduce various substituents, demonstrating the complexity and versatility of synthetic strategies employed in the creation of these molecules.

Scientific Research Applications

Antihypertensive Activity

Research by Caroon et al. (1981) on a series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to the specified compound, demonstrated their potential as antihypertensive agents. The study found that certain substitutions on the compound could influence its activity as an alpha-adrenergic blocker, showing promise for the treatment of high blood pressure without significant orthostatic hypotension effects (Caroon et al., 1981).

Tachykinin NK2 Receptor Antagonism

Smith et al. (1995) synthesized a series of spiropiperidines, including compounds structurally similar to the query compound, demonstrating potent and selective non-peptide tachykinin NK2 receptor antagonism. These findings highlight their potential in treating respiratory conditions like bronchoconstriction (Smith et al., 1995).

Synthesis of Trifluoromethyl Heterocycles

Honey et al. (2012) described the use of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate as a versatile precursor for synthesizing a wide range of trifluoromethyl heterocycles, including oxazoles, thiazoles, and pyridines. This research demonstrates the compound's role in the innovative synthesis of trifluoromethylated pharmaceuticals (Honey et al., 2012).

Development of Antibacterial and Antifungal Agents

Thanusu et al. (2011) explored the synthesis of novel ethyl 7,9-diaryl-1,4-diazaspiro[4.5]dec-9-ene-6-carboxylates, showing these derivatives exhibit significant antimicrobial activity against a range of clinically isolated pathogens. This research indicates the potential of such compounds in developing new antibacterial and antifungal therapies (Thanusu et al., 2011).

properties

IUPAC Name

2-ethyl-8-[3-(6-oxo-1H-pyridazin-3-yl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-2-20-12-17(11-16(20)24)7-9-21(10-8-17)15(23)6-4-13-3-5-14(22)19-18-13/h3,5H,2,4,6-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOWYVSFRAFSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCN(CC2)C(=O)CCC3=NNC(=O)C=C3)CC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one

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